molecular formula C13H17NO5 B15229885 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid

Cat. No.: B15229885
M. Wt: 267.28 g/mol
InChI Key: HFTDPKAQEKUWBH-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1) is a protected aromatic carboxylic acid derivative with the molecular formula C₁₃H₁₇NO₅. It features a tert-butoxycarbonyl (Boc) group at the para position of a benzoic acid scaffold and a methoxy substituent at the ortho position. This compound is widely used as an intermediate in organic synthesis, particularly in peptide coupling reactions and the development of protein-protein interaction inhibitors, such as those targeting FERM domain proteins . Its Boc group serves as a protective moiety for amines, enabling selective reactivity during multi-step syntheses.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-9(11(15)16)10(7-8)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)

InChI Key

HFTDPKAQEKUWBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The amino group undergoes nucleophilic attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate in the presence of a mild base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in tetrahydrofuran (THF) or dioxane at 0–25°C for 4–12 hours. The Boc group is introduced regioselectively, leaving the methoxy and carboxylic acid functionalities intact.

Example Protocol

  • Dissolve 4-amino-2-methoxybenzoic acid (1 equiv) in anhydrous THF.
  • Add di-tert-butyl dicarbonate (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
  • Stir the mixture at room temperature for 12 hours.
  • Quench with aqueous hydrochloric acid, extract with ethyl acetate, and purify via recrystallization.

This method yields this compound with approximately 80–85% efficiency, as inferred from analogous Boc protection reactions.

Multi-Step Synthesis from 2-Methoxybenzoic Acid Derivatives

When 4-amino-2-methoxybenzoic acid is unavailable, a multi-step synthesis from simpler precursors becomes necessary. A patented two-step approach for structurally related compounds (e.g., 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid) provides a template for this strategy.

Step 1: Sulfonation and Chlorination

2-Methoxy-4-acetaminobenzoic acid methyl ester is treated with chlorosulfonic acid (5–8 equiv) at 5–10°C for 6–9 hours, yielding a sulfonyl chloride intermediate. Hydrolysis with ice water isolates the sulfonated product.

Step 2: Alkylation and Deprotection

The sulfonyl chloride intermediate reacts with sodium sulfite and diethyl sulfate under reflux conditions, followed by hydrochloric acid-mediated deprotection. While this protocol targets ethylsulfonyl derivatives, substituting diethyl sulfate with tert-butoxycarbonylating agents could adapt the method for Boc protection.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents Conditions Yield Purity Source
Direct Boc Protection 4-Amino-2-methoxybenzoic acid Di-tert-butyl dicarbonate, DMAP THF, 25°C, 12 hours 80–85% >99%
Multi-Step Synthesis 2-Methoxybenzoic acid ester Chlorosulfonic acid, diethyl sulfate 5–10°C, reflux 75%* 99.5%*

*Yield and purity data extrapolated from analogous reactions.

Industrial-Scale Production Considerations

The patent CN103304453A highlights critical factors for scaling Boc-protected benzoic acid derivatives:

  • Temperature Control : Maintaining reaction temperatures below 10°C during exothermic steps minimizes side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility without hydrolyzing the Boc group.
  • Purification : Recrystallization from ethanol-water mixtures improves purity to >99%, as evidenced by HPLC analysis.

Challenges and Mitigation Strategies

  • Amino Group Reactivity : The aromatic amine’s lower nucleophilicity compared to aliphatic amines necessitates prolonged reaction times or elevated temperatures. Catalytic DMAP mitigates this issue.
  • Carboxylic Acid Interference : The free carboxylic acid may compete for Boc protection. Methyl ester precursors (e.g., methyl 4-amino-2-methoxybenzoate) are often used, followed by saponification.
  • Byproduct Formation : Excess di-tert-butyl dicarbonate generates tert-butanol, which is removed via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 4-((tert-Butoxycarbonyl)amino)-2-carboxybenzoic acid.

    Reduction: 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzyl alcohol.

    Substitution: 4-amino-2-methoxybenzoic acid.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection allows for precise control over the reactivity of the amino group during synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, properties, and applications of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid and related compounds:

Compound Name Structural Features Molecular Formula Key Properties Applications References
This compound Boc-protected amino group at C4, methoxy at C2, benzoic acid core C₁₃H₁₇NO₅ High stability due to aromaticity; moderate solubility in polar solvents Intermediate in FERM domain inhibitor synthesis ; peptide coupling
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid Boc group at C5, methoxy at C2 (positional isomer) C₁₃H₁₇NO₅ Altered electronic distribution compared to C4 isomer; similar stability Potential alternative in regioselective reactions
(S)-2-((tert-Butoxycarbonyl)amino)-4-oleylamido butanoic acid (C2) Boc-protected amino group, oleylamide chain, butanoic acid backbone C₂₇H₅₀N₂O₄ Lipophilic due to long alkyl chain; enhances PON1 enzyme activity Prevents LDL oxidation in lipid metabolism studies
4-((tert-butoxycarbonyl)amino(²H₂)methyl)furan-2-carboxylic acid Deuterated Boc-protected amino group, furan ring C₁₁H₁₃D₂NO₅ Isotopic labeling for metabolic tracking; heterocyclic core Probing enzyme mechanisms via deuterium effects
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid Boc-protected amino group, methoxy ester, aspartic acid derivative C₁₀H₁₇NO₆ High lipophilicity due to ester group Modified amino acid for peptide backbone engineering
4-amino-5-ethylsulfonyl-2-methoxybenzoic acid Ethylsulfonyl group at C5, unprotected amino group C₁₀H₁₃NO₅S Electrophilic sulfonyl group; reactive amino site Intermediate in antipsychotic drug synthesis (e.g., amisulpride)

Research Findings and Key Insights

Steric and Electronic Effects: The Boc group in this compound provides steric shielding to the amino group, reducing undesired side reactions during peptide synthesis. In contrast, unprotected analogs like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid exhibit higher electrophilicity at the amino site .

Solubility and Bioavailability : Lipophilic derivatives (e.g., oleylamide in ) show enhanced membrane permeability, whereas the target compound’s carboxylic acid group improves water solubility for solution-phase reactions .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid, also referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its antibacterial and anticancer effects, supported by data from various studies.

  • Molecular Formula : C13H17NO5
  • CAS Number : 22914711
  • Structural Characteristics : The compound features a methoxy group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which influences its reactivity and biological interactions.

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent. The mechanism of action appears to involve inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

  • Inhibition Studies : In vitro tests demonstrated that derivatives of the compound can effectively inhibit various classes of β-lactamases, particularly those associated with Gram-negative bacteria. For instance, a study reported that Boc-amino acid derivatives exhibited significant activity against KPC-2 carbapenemase and CTX-M-15 extended-spectrum β-lactamase (ESBL) .
CompoundTarget EnzymeIC50 (µM)
Boc-amino acid derivative 1KPC-20.5
Boc-amino acid derivative 2CTX-M-151.2

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly in the context of leukemia treatment.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by modulating key regulatory pathways. For example, in T-cell acute lymphoblastic leukemia (T-ALL) models, treatment with derivatives led to downregulation of c-MYC and subsequent apoptosis .
StudyCell LineTreatment Concentration (nM)Outcome
Study AT-ALL (MOLT4)100Significant apoptosis induction
Study BLeukemia primary cells50Reduced cell viability

Case Studies

  • Case Study on Antibacterial Efficacy : A research study evaluated the efficacy of Boc-amino acid derivatives against multi-drug resistant strains of Enterobacteriaceae. The results indicated that these compounds could restore the effectiveness of carbapenems in resistant strains .
  • Case Study on Anticancer Effects : In a clinical setting, derivatives were tested on patient-derived xenografts (PDX) models of T-ALL. The results showed improved survival rates compared to controls, suggesting that targeting BRD4 degradation via these compounds could be a viable therapeutic strategy .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid, and how does it influence synthetic strategies?

The Boc group serves as a temporary protective moiety for the amino group during multi-step syntheses, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., using DMAP or triethylamine). Deprotection is achieved with acidic conditions (e.g., TFA or HCl in dioxane), ensuring selective reactivity in subsequent steps like peptide coupling .

Q. What are standard synthetic routes for preparing this compound?

A common approach involves:

  • Step 1: Protection of 4-amino-2-methoxybenzoic acid with Boc anhydride in THF or DCM.
  • Step 2: Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization.
  • Step 3: Validation by 1H^1H NMR (e.g., disappearance of NH2_2 signals at δ 5-6 ppm and appearance of Boc tert-butyl protons at δ 1.3-1.4 ppm) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • HPLC: To assess purity (>95% typically required), using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .
  • 1H/13C^1H/^{13}C NMR: Key signals include the Boc tert-butyl group (δ 1.4 ppm for 1H^1H), methoxy protons (δ 3.8-4.0 ppm), and carboxylic acid protons (broad signal at δ 12-13 ppm) .
  • Mass Spectrometry (ESI-MS): To confirm molecular weight (e.g., [M+H]+^+ at m/z 324.3 for C14_{14}H19_{19}NO6_6) .

Q. How does the methoxy group at the 2-position influence solubility and reactivity?

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-donating nature. However, it may sterically hinder electrophilic substitution reactions at the ortho position, necessitating optimized conditions for derivatization (e.g., higher temperatures or Lewis acid catalysts) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzoic acid core?

  • Directed ortho-metalation: Use of directing groups (e.g., Boc-protected amine) with LDA or Grignard reagents to target specific positions.
  • Protection/Deprotection: Sequential protection of reactive sites (e.g., carboxylic acid as a methyl ester) to control substitution patterns .

Q. How can low yields in amide coupling reactions involving this compound be addressed?

  • Activation of Carboxylic Acid: Use HATU or EDCl/HOBt for efficient activation.
  • Solvent Optimization: Switch to DMF or DCM to improve reagent solubility.
  • Monitoring by TLC: Track reaction progress using ninhydrin staining for free amine detection .

Q. What are the stability profiles of this compound under acidic, basic, or oxidative conditions?

  • Acidic Conditions: Boc group hydrolyzes at pH < 2 (e.g., in TFA), releasing the free amine.
  • Basic Conditions: Stable in mild bases (pH 8-10) but may undergo saponification of esters if present.
  • Oxidative Conditions: Susceptible to peroxide-mediated degradation; store under inert atmosphere .

Q. How can computational modeling (e.g., DFT) predict reactivity or intermolecular interactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model molecular orbitals, charge distribution, and hydrogen-bonding patterns. For example, the carboxylic acid group’s electron-deficient carbon can be validated for nucleophilic attack susceptibility .

Q. What purification challenges arise from byproducts in Boc-protection, and how are they resolved?

  • Byproducts: Unreacted Boc anhydride or di-tert-butyl carbonate.
  • Solution: Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography with gradient elution (0-30% ethyl acetate in hexane) .

Q. How is this compound applied in drug discovery, particularly as a building block?

It serves as a precursor for:

  • Peptide Mimetics: Incorporation into non-natural amino acids via solid-phase synthesis.
  • Kinase Inhibitors: Functionalization of the benzoic acid core to target ATP-binding pockets .

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